![molecular formula C18H12ClN3O6S B2842559 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate CAS No. 877636-55-0](/img/structure/B2842559.png)
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C18H12ClN3O6S and its molecular weight is 433.82. The purity is usually 95%.
BenchChem offers high-quality 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CHEMBL1470363 has been investigated for its role as an antagonist at the APJ receptor. The APJ receptor is associated with the apelin system, which plays a crucial role in cardiovascular regulation, angiogenesis, and fluid homeostasis. By inhibiting apelin13-induced beta-arrestin recruitment, this compound may have implications in cardiovascular research and drug development .
- The presence of a nitrobenzoate moiety suggests that CHEMBL1470363 may possess anti-inflammatory properties. Nitro-containing compounds have been explored for their ability to modulate inflammatory pathways. Further studies are needed to elucidate the exact mechanisms and potential therapeutic applications .
- The thioether group in CHEMBL1470363 could contribute to its anticancer potential. Thioethers have been investigated as potential agents against various cancer types due to their ability to interfere with cellular processes. Research exploring the compound’s effects on cancer cell lines and tumor models is warranted .
- The pyran ring system and the presence of sulfur suggest possible antimicrobial properties. Investigating CHEMBL1470363 against bacterial, fungal, and parasitic pathogens could provide insights into its efficacy as an antimicrobial agent .
- Pyran derivatives have been studied for their neuroprotective properties. CHEMBL1470363’s pyran scaffold may offer neuroprotection against oxidative stress, inflammation, or neurodegenerative conditions. Preclinical studies are necessary to validate this potential .
- Considering the compound’s structural features, it might influence metabolic pathways. Research into its effects on insulin sensitivity, glucose metabolism, and lipid homeostasis could be relevant for diabetes and obesity research .
Antagonist Activity at APJ Receptor
Anti-Inflammatory Potential
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Metabolic Disorders and Insulin Sensitivity
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O6S/c1-10-4-5-20-18(21-10)29-9-12-7-15(23)16(8-27-12)28-17(24)13-6-11(22(25)26)2-3-14(13)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDZFBTYVVUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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